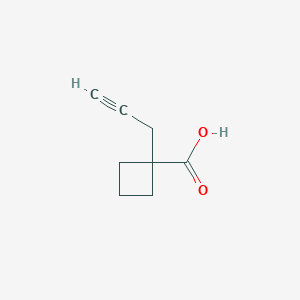

1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-prop-2-ynylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-4-8(7(9)10)5-3-6-8/h1H,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCGRXBUOCSXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-50-1 | |

| Record name | 1-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Cyclobutane-1-carboxylic Acid with Propargyl Halides

One common method involves the nucleophilic substitution of cyclobutane-1-carboxylic acid derivatives with propargyl halides (e.g., propargyl bromide). This reaction typically proceeds via the formation of a cyclobutyl carboxylate salt, which then reacts with propargyl bromide under basic conditions to yield 1-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid.

- Reagents: Cyclobutane-1-carboxylic acid or its salt, propargyl bromide.

- Conditions: Organic base (e.g., triethylamine), polar aprotic solvents such as dichloromethane or tetrahydrofuran.

- Catalysts: Sometimes phase transfer catalysts or nucleophilic catalysts like DMAP (4-dimethylaminopyridine) are used to enhance reaction rates.

This method is supported by analogous procedures reported for the synthesis of propargylic derivatives, where propargyl bromide reacts with nucleophiles to introduce the prop-2-yn-1-yl group efficiently.

Esterification Followed by Alkynylation

Another approach begins with esterification of cyclobutane-1-carboxylic acid to form the corresponding ester, which is then subjected to alkynylation using propargyl amines or propargyl derivatives under Sonogashira-type coupling conditions.

- Reagents: Cyclobutane-1-carboxylic acid ester, propargyl amines or alkynyl halides.

- Catalysts: Palladium catalysts (e.g., PdCl2(PPh3)2), copper iodide as co-catalyst.

- Solvents: Dry dichloromethane or tetrahydrofuran under inert atmosphere.

- Conditions: Room temperature to mild heating, inert atmosphere (N2).

This method is inspired by the synthesis of propargylic ureas and alkynyl amines via Sonogashira coupling, which has been demonstrated in related compounds with cycloalkyl groups.

Carboxylation of Propargylated Cyclobutane Intermediates

In some cases, the propargyl group is introduced first onto a cyclobutane intermediate lacking the carboxylic acid, followed by oxidative or catalytic carboxylation to install the carboxylic acid group at the cyclobutane ring.

- Reagents: Propargylated cyclobutane intermediates.

- Catalysts: Transition metal catalysts capable of carboxylation (e.g., Pd, Ni complexes).

- Conditions: CO2 atmosphere, base, and suitable solvents.

While specific examples for this exact compound are limited, analogous strategies are used in the preparation of cycloalkyl carboxylic acids with alkynyl substituents.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Catalysts/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Alkylation with propargyl bromide | Cyclobutane-1-carboxylate salt, propargyl bromide | Organic base (triethylamine), DMAP, DCM or THF | 50-80 | Straightforward nucleophilic substitution |

| Esterification + Sonogashira coupling | Cyclobutane-1-carboxylic acid ester, propargyl amine or halide | Pd catalyst, CuI, inert atmosphere, DCM or THF | 40-70 | Requires inert atmosphere, mild heating |

| Carboxylation of propargylated intermediates | Propargylated cyclobutane derivative, CO2 | Pd or Ni catalysts, base, CO2 atmosphere | Variable | Advanced method, less common |

Detailed Research Findings

The alkylation method is generally preferred due to its simplicity and moderate to good yields. The reaction efficiency depends on the base strength and solvent polarity. DMAP often acts as a nucleophilic catalyst to accelerate the reaction.

Sonogashira coupling conditions adapted for propargylation require careful control of atmosphere and moisture to prevent catalyst deactivation. This method allows for functional group tolerance and the possibility to introduce diverse substituents on the propargyl moiety.

Carboxylation of propargylated intermediates under CO2 atmosphere is an emerging method that aligns with green chemistry principles but requires specialized catalysts and conditions. This approach is less documented for this specific compound but shows potential for future applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The propynyl group can participate in reactions that modify the activity of these targets, while the cyclobutane ring provides structural stability.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclobutane-Carboxylic Acid Derivatives

Key Observations :

- Substituent Effects : The prop-2-yn-1-yl group in the target compound enhances reactivity in click chemistry (e.g., azide-alkyne cycloaddition) compared to phenyl or benzyl substituents .

- Amino vs. Carboxylic Acid: 1-Amino-1-cyclobutanecarboxylic acid serves as a constrained amino acid, contrasting with the carboxylic acid derivatives’ roles in esterification or metal-catalyzed reactions .

Biological Activity

1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring and an alkyne substituent. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and applications.

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 228.5 °C at 760 mmHg

- Flash Point : 106.9 °C

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. While specific mechanisms remain under investigation, preliminary studies suggest that this compound may act as a ligand, binding to target proteins and modulating their activity. This interaction could influence metabolic pathways and cellular functions, which are critical for therapeutic applications.

Enzyme Interactions

Research indicates that this compound may affect enzyme activities through its buffering capacity, which is crucial in maintaining pH levels in cell cultures. This property can lead to alterations in enzyme kinetics and metabolic processes, potentially enhancing or inhibiting specific biochemical reactions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cell Culture Studies : In vitro experiments demonstrated that the compound could modulate the activity of certain enzymes involved in metabolic pathways. For instance, its buffering capacity was shown to stabilize pH, thereby optimizing conditions for enzymatic reactions.

- Therapeutic Potential : The compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structural features may allow it to serve as a scaffold for developing new drugs targeting specific diseases.

- Synergistic Effects : Interaction studies with other compounds revealed potential synergistic effects that could enhance therapeutic efficacy when used in combination therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Isopropylcyclohexane-1-carboxylic acid | Isopropyl group on cyclohexane | Different branching affects solubility |

| 4-Methylcyclohexane-1-carboxylic acid | Methyl group on cyclohexane | Varying steric hindrance impacts reactivity |

| 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid | Cyclobutane ring instead of cyclohexane | Smaller ring size may alter strain and reactivity |

The alkyne moiety and specific arrangement of functional groups in this compound contribute to its distinct reactivity and biological interactions compared to these related compounds.

Q & A

Q. What are the established synthetic routes for 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid, and what critical reaction conditions optimize yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting cyclobutane-1-carboxylic acid chloride with propargyl alcohol in anhydrous benzene, using pyridine as a base under vigorous stirring at room temperature. Key conditions include maintaining anhydrous environments to prevent hydrolysis and precise stoichiometric control to minimize side reactions. Yield optimization requires inert atmospheres (e.g., N₂) and post-reaction purification via column chromatography .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Identifies cyclobutane ring protons (δ 2.5–3.5 ppm) and propargyl protons (δ 2.0–2.5 ppm for ≡C-H).

- IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹).

- HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects .

Q. What storage conditions ensure compound stability in laboratory settings?

Store in airtight amber vials under inert gas (N₂/Ar) at 10–25°C. Avoid contact with strong oxidizers (e.g., peroxides). Monitor stability every 3 months via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) to detect decomposition .

Advanced Research Questions

Q. How does cyclobutane ring strain influence reactivity in [2+2] cycloadditions or ring-opening reactions?

The ring’s angle strain (~20–30 kcal/mol) lowers activation energy for cycloadditions or electrophilic attacks. Computational studies (e.g., DFT at B3LYP/6-311+G(d,p)) predict reactive sites by analyzing LUMO distributions. Experimentally, kinetic studies under variable temperatures (25–80°C) and solvent polarities quantify strain effects. Compare activation parameters (ΔG‡) with strain-free analogs .

Q. What methodologies resolve contradictions in reported solubility data across solvent systems?

Use the shake-flask method : Saturate solvents (e.g., DMSO, THF, water) with the compound, equilibrate at 25.0±0.1°C for 24 hrs, and quantify solubility via HPLC (UV detection at λmax). Validate data against literature after confirming solvent purity (Karl Fischer titration). Apply Grubbs’ test to identify outliers and assess measurement uncertainty .

Q. Can computational modeling predict regioselectivity in propargyl group modifications?

Yes. DFT calculations (e.g., Gaussian 16) map electrostatic potential surfaces to identify electron-deficient regions. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts sites for nucleophilic/electrophilic attacks. Validate predictions by synthesizing derivatives (e.g., Sonogashira coupling) and characterizing regiochemistry via NOESY or X-ray .

Q. How do steric effects from the propargyl group impact enantioselective catalysis involving this compound?

Steric hindrance from the propargyl moiety can reduce catalytic efficiency in asymmetric syntheses. Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures and solvent polarities. Use HPLC chiral columns (e.g., Chiralpak IA) to measure enantiomeric excess (ee). Molecular dynamics simulations model catalyst-substrate interactions to rationalize selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or thermal stability?

- DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to measure melting points and decomposition temperatures.

- Sample Purity : Verify via elemental analysis (C, H, N) and HPLC (>98% purity).

- Crystallization Conditions : Differences in solvent (e.g., ethanol vs. acetonitrile) may yield polymorphs. Use PXRD to identify crystalline forms .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.